molecular formula C14H21N5O2S B6435453 N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide CAS No. 2549020-51-9

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide

Cat. No. B6435453
CAS RN: 2549020-51-9
M. Wt: 323.42 g/mol
InChI Key: VSVJRGNKAOSHGN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments . Their synthetic routes have escalated dramatically in the last decades .


Synthesis Analysis

In a study, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The PPs bearing simple aryl groups allow good solid-state emission intensities .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-11-9-14(19-13(16-11)6-7-15-19)18-8-4-5-12(10-18)17(2)22(3,20)21/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVJRGNKAOSHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide

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